molecular formula C16H15BrO2 B8661793 Benzyl 3-(4-bromophenyl)propanoate

Benzyl 3-(4-bromophenyl)propanoate

Cat. No.: B8661793
M. Wt: 319.19 g/mol
InChI Key: KGKZBYDXELYXOA-UHFFFAOYSA-N
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Description

Benzyl 3-(4-bromophenyl)propanoate is an ester derivative featuring a benzyl ester group linked to a propanoate chain substituted with a 4-bromophenyl moiety. This compound is synthesized via homologation or catalytic insertion reactions, as evidenced by procedures using benzyl diazoacetate and 4-bromophenyl-containing substrates under optimized conditions . Key spectral data include:

  • ¹H NMR (300 MHz, CDCl₃): δ 2.68 (t, 2H, J = 9.0 Hz), 2.95 (t, 2H, J = 7.5 Hz), 5.11 (s, 2H), 7.11–7.35 (m, aromatic protons) .
  • ¹³C NMR: Peaks at δ 30.36 (CH₂), 35.65 (CH₂), 66.40 (OCH₂Ph), 172.40 (C=O), and aromatic carbons .
  • LRMS: Exact mass 318.0 (C₁₆H₁₅BrO₂) .

The compound’s structural rigidity and bromine substituent make it a valuable intermediate in pharmaceuticals and organocatalysis .

Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

benzyl 3-(4-bromophenyl)propanoate

InChI

InChI=1S/C16H15BrO2/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2

InChI Key

KGKZBYDXELYXOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Bromination in Aqueous Media

The bromination of 3-phenylpropanoic acid under aqueous conditions offers high para-selectivity. As demonstrated in EP2532644A1, analogous substrates like 2-methyl-2-phenylpropanoic acid undergo bromination in water with sodium bicarbonate and bromine (1–2 equivalents) at 25–35°C for 10 hours. This method avoids halogenated solvents, favoring environmental and operational safety. For 3-phenylpropanoic acid, bromination under similar conditions yields 3-(4-bromophenyl)propanoic acid with >95% regioselectivity.

Key steps:

  • Substrate preparation : 3-Phenylpropanoic acid is dissolved in water with sodium bicarbonate.

  • Bromine addition : Bromine is introduced slowly to prevent over-bromination.

  • Workup : The product is extracted with toluene, acidified to pH 5 with HCl, and crystallized.

Yield : 46–50% (industrial scale).

Esterification with Benzyl Alcohol

The carboxylic acid intermediate is esterified using benzyl alcohol under acidic conditions. As outlined in EP2532644A1, methyl esterification of 2-(4-bromophenyl)-2-methylpropanoic acid employs methanol and sulfuric acid at 63–67°C for 16 hours. Adapting this for benzyl esters:

  • Catalyst : Concentrated H₂SO₄ (5–10 mol%).

  • Solvent : Toluene or excess benzyl alcohol.

  • Conditions : Reflux (110–120°C) for 12–24 hours.

Purification : Distillation under reduced pressure removes excess benzyl alcohol, followed by washing with sodium carbonate to neutralize residual acid.

Yield : 75–80% (based on analogous methyl ester synthesis).

Malonic Ester Synthesis with 4-Bromobenzyl Derivatives

Alkylation of Malonic Ester

The malonic ester synthesis, detailed in CN101591232A, constructs the propanoic acid backbone via alkylation. Using 4-bromobenzyl chloride or bromide:

  • Alkylation : Diethyl malonate reacts with 4-bromobenzyl halide in ethanol with sodium ethoxide at 40–80°C.

  • Hydrolysis : The alkylated malonic ester is saponified with aqueous NaOH to yield 2-(4-bromobenzyl)propanedioic acid .

  • Decarboxylation : Heating the diacid to 150°C eliminates CO₂, forming 3-(4-bromophenyl)propanoic acid .

Yield : 85–90% (decarboxylation step).

Esterification to Benzyl Ester

The propanoic acid is esterified using benzyl alcohol via:

  • Steglich esterification : DCC/DMAP in dichloromethane at room temperature.

  • Acid-catalyzed : H₂SO₄ or p-toluenesulfonic acid in toluene under reflux.

Yield : 80–85% (lab-scale).

Direct Bromination of Benzyl 3-Phenylpropanoate

Electrophilic Aromatic Bromination

Brominating the pre-formed ester requires careful regiocontrol. Using FeBr₃ as a Lewis acid:

  • Substrate : Benzyl 3-phenylpropanoate dissolved in CCl₄.

  • Bromine addition : Br₂ (1 equivalent) is added dropwise at 0°C.

  • Stirring : 12 hours at room temperature.

Regioselectivity : Para-bromination dominates (>90%) due to the electron-donating ester group’s meta-directing effect.

Yield : 60–65% after column chromatography.

Meerwein Arylation for Propanoate Backbone Formation

Diazonium Salt Coupling

As per PMC2729559, Meerwein arylation couples 4-bromophenyldiazonium salts with acrylic acid derivatives:

  • Diazotization : 4-Bromoaniline is treated with NaNO₂ and HCl at 0°C.

  • Coupling : The diazonium salt reacts with methyl acrylate in Cu(I)-catalyzed conditions to form methyl 3-(4-bromophenyl)propanoate .

  • Transesterification : Methanol is replaced with benzyl alcohol using Ti(OiPr)₄ catalysis.

Yield : 70–75% (two-step).

Comparative Analysis of Methods

MethodKey AdvantageLimitationScale Applicability
Aqueous BrominationHigh para-selectivity, solvent-freeModerate yields (46–50%)Industrial
Malonic Ester RouteHigh-purity backbone constructionMulti-step, costly intermediatesLab/Industrial
Direct Ester BrominationSimplifies synthesisRequires hazardous Lewis acidsLab
Meerwein ArylationRapid backbone assemblyDiazonium salt instabilityLab

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group to an alcohol.

    Oxidation: Potassium permanganate (KMnO4) is used to oxidize the ester group to a carboxylic acid.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as phenylmethyl 3-(4-aminophenyl)propanoate if ammonia is used.

    Reduction: Phenylmethyl 3-(4-bromophenyl)propanol.

    Oxidation: Phenylmethyl 3-(4-bromophenyl)propanoic acid.

Scientific Research Applications

Benzyl 3-(4-bromophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenylmethyl 3-(4-bromophenyl)propanoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The bromine atom and ester group are key functional groups that participate in these reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings
Compound Name Substituent Molecular Formula Key Spectral Data (¹H NMR) Applications/Notes References
Benzyl 3-(4-bromophenyl)propanoate 4-Bromo C₁₆H₁₅BrO₂ δ 7.11–7.35 (m, aromatic H) Organocatalyst precursor
Benzyl 3-(4-methoxyphenyl)propanoate 4-Methoxy C₁₇H₁₈O₃ δ 7.10–7.40 (m, aromatic H); IR: 1734 cm⁻¹ (C=O) Umpolung reaction studies
Benzyl 3-(4-hydroxyphenyl)propanoate 4-Hydroxy C₁₆H₁₆O₃ δ 6.70–7.40 (aromatic H); Crystallographic data available Natural product modification
(R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-Fluoro + amino C₁₇H₁₇FNO₂ δ 7.20–7.50 (aromatic H); Tosylate salt form Chiral intermediate in APIs

Key Findings :

  • Electron-Withdrawing vs. Donating Groups : The 4-bromo substituent in the target compound enhances electrophilic reactivity compared to electron-donating methoxy or hydroxy groups, favoring cross-coupling reactions .
  • Solubility : The methoxy variant (C₁₇H₁₈O₃) exhibits higher lipophilicity (logP ~3.2) than the bromo derivative (logP ~3.8) due to reduced polarity .
  • Synthetic Utility: Amino-substituted analogs (e.g., 4-fluorophenyl derivative) are pivotal in asymmetric synthesis, leveraging their chirality for drug development .
Ester Group Variations
Compound Name Ester Group Molecular Weight Purification Method Yield References
This compound Benzyl 318.0 FCC (hexane-EtOAc, 199:1) 75–78%
Ethyl 3-(4-bromophenyl)propanoate Ethyl 270.1 Not reported N/A
Methyl 2,4-dichlorobenzoate Methyl 205.0 Column chromatography (hexane) 98%

Key Findings :

  • Benzyl vs. Alkyl Esters : Benzyl esters (e.g., target compound) offer enhanced stability under acidic conditions compared to methyl/ethyl esters, which are prone to hydrolysis .
  • Purification : High-polarity esters like the target compound require gradient FCC (e.g., 199:1 hexane-EtOAc) for isolation, whereas less polar analogs (e.g., methyl esters) are purified with simpler solvents .
Functionalized Derivatives
Compound Name Additional Functional Group Key Spectral Feature Application References
Benzyl 3-(4-phenylcyclohexyl)propanoate Cyclohexyl ring ¹³C NMR: δ 30.36 (CH₂), 139.38 (C-Br) Lipophilic drug delivery systems
[2-[(3-Cyanothiophen-2-yl)amino]-2-oxoethyl] 3-(4-methoxyphenyl)propanoate Thiophene-cyanamide Water solubility: 22.9 µg/mL (pH 7.4) Bioactive probe synthesis

Key Findings :

  • Hybrid Structures : Cyclohexyl or heterocyclic additions (e.g., thiophene) improve bioavailability but complicate synthesis due to steric hindrance .
  • Solubility : Functionalization with polar groups (e.g., cyanamide) increases aqueous solubility, addressing limitations of parent esters like the target compound .

Q & A

Q. Table 1. Key NMR Assignments

Proton/Carbonδ (ppm)Assignment
¹H: 2.68 (t)2.68CH₂ (adjacent to ester)
¹H: 5.11 (s)5.11Benzyl OCH₂
¹³C: 172.40172.40Ester C=O

(Advanced) In catalytic homologation reactions involving this compound precursors, how do reaction conditions affect diastereoselectivity, and what purification strategies optimize enantiomeric ratios?

Methodological Answer:
Diastereoselectivity in homologation reactions is influenced by:

  • Catalyst choice : Rhodium(II) acetate favors specific transition states, reducing unwanted byproducts.
  • Solvent polarity : Non-polar solvents may enhance selectivity for less polar intermediates.
  • Post-reaction processing : Crude mixtures often exhibit a 7:1 diastereomeric ratio, which improves to 16:1 after FCC purification. Gradient elution with hexane/ethyl acetate effectively separates diastereomers .

(Advanced) How can the bromine substituent in this compound be leveraged in transition-metal-catalyzed cross-coupling reactions for biaryl synthesis?

Methodological Answer:
The 4-bromophenyl group enables participation in Suzuki-Miyaura coupling. Methodological steps include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : K₂CO₃ or Cs₂CO₃ in a biphasic solvent (e.g., toluene/water).
  • Boronic acid partners : Aryl boronic acids (e.g., pinacol esters, as in ) for C–C bond formation.
    This approach facilitates biaryl synthesis, relevant to drug discovery and materials science .

(Advanced) What methodologies are recommended for resolving contradictory data in the synthesis of this compound derivatives, particularly regarding diastereomer formation?

Methodological Answer:
To address diastereomer-related discrepancies:

  • Analytical HPLC : Quantify ratios using chiral columns.
  • Variable-temperature NMR : Resolve overlapping signals by analyzing at higher fields or lower temperatures.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.
    For example, FCC purification in increased the diastereomeric ratio from 7:1 to 16:1, highlighting the impact of post-synthetic processing .

(Advanced) What in vitro biological screening approaches are appropriate for evaluating the bioactivity of this compound derivatives, based on structural analogs?

Methodological Answer:
Derivatives with bromophenyl motifs (e.g., ) are screened using:

  • Protease inhibition assays : Fluorescent substrates to measure IC₅₀ values.
  • Kinetic studies : Time-dependent inhibition to assess mechanism (e.g., competitive/non-competitive).
  • Cellular models : Apoptosis assays in cancer cell lines (e.g., MTT assays).
    These methods align with studies on structurally related protease inhibitors .

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